N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]naphthalene-1-carboxamide
Description
N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of carboxamides This compound is characterized by its unique structure, which includes a naphthalene ring, a phenylmethoxy group, and a methylideneamino linkage
Properties
Molecular Formula |
C25H20N2O2 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C25H20N2O2/c28-25(24-15-7-12-21-11-4-5-14-23(21)24)27-26-17-20-10-6-13-22(16-20)29-18-19-8-2-1-3-9-19/h1-17H,18H2,(H,27,28)/b26-17+ |
InChI Key |
YDFKALFWNBEKKC-YZSQISJMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]naphthalene-1-carboxamide typically involves the condensation of 3-phenylmethoxybenzaldehyde with naphthalene-1-carboxamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial production methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]naphthalene-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]naphthalene-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1-benzothiophene-3-carboxamide
- **1-methyl-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]pyrazole-3-carboxamide
Uniqueness
N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]naphthalene-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthalene ring and phenylmethoxy group contribute to its stability and reactivity, making it a valuable compound in various research applications.
Biological Activity
N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]naphthalene-1-carboxamide, a compound characterized by its unique structure, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 412.48 g/mol
The structural features include a naphthalene core, a carboxamide group, and a phenylmethoxy substituent, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]naphthalene-1-carboxamide exhibits significant antitumor properties. For instance, it has been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound has been observed to arrest the cell cycle at the S phase, leading to increased apoptosis rates in HepG2 cells (liver cancer cell line) .
- Mitochondrial Dysfunction : It alters mitochondrial membrane potential, which is crucial for triggering apoptotic pathways. The activation of caspase-3 was noted as a downstream effect of mitochondrial dysfunction .
- Regulation of Apoptotic Proteins : The compound modulates the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, promoting apoptosis in cancer cells .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound with promising results:
Table 1: In Vitro Antitumor Activity
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HepG2 | 6.92 | Apoptosis via S-phase arrest |
| A549 | 8.99 | Mitochondrial dysfunction |
| DU145 | 7.89 | Caspase activation |
| MCF7 | 8.26 | Regulation of Bax/Bcl-2 ratio |
This table summarizes key findings related to the compound's potency against various cancer cell lines, highlighting its potential as an effective anticancer agent.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile and toxicity is crucial for assessing the therapeutic viability of N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]naphthalene-1-carboxamide. Preliminary studies suggest favorable absorption and distribution characteristics; however, further investigations are necessary to evaluate its safety profile in vivo.
Comparative Studies
Comparative studies with existing antitumor agents like Sunitinib reveal that N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]naphthalene-1-carboxamide exhibits comparable or superior efficacy against certain cancer types. For example, in direct comparisons, it demonstrated lower IC50 values across multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
